

Tinosporide: A Technical Guide to its Discovery and First Isolation

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinosporide, a furanoid-diterpene lactone, is a significant bioactive compound isolated from the medicinal plant Tinospora cordifolia. This technical guide provides a comprehensive overview of the initial discovery and isolation of **Tinosporide**, presenting a chronological account of the key scientific contributions that led to its characterization. The document details the experimental protocols employed in its first definitive isolation and structural elucidation, supported by quantitative data and visualizations to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Introduction

Tinospora cordifolia (Willd.) Miers, a member of the Menispermaceae family, has a long history of use in traditional Ayurvedic medicine. Its wide range of therapeutic properties has prompted extensive phytochemical investigations to identify its active constituents. Among the numerous compounds isolated, **Tinosporide**, a clerodane-type diterpenoid, has garnered significant interest due to its potential biological activities. This guide focuses on the pivotal research that marked the discovery and the first successful isolation and structural characterization of this complex natural product.

Chronology of Discovery



The journey to the discovery and characterization of **Tinosporide** involved several research groups over a number of years. While early phytochemical studies of Tinospora cordifolia date back to the 1960s, the definitive isolation and structural elucidation of **Tinosporide** occurred later.

Initial investigations into the chemical constituents of Tinospora cordifolia were conducted by Qudrat-i-Khuda and his team in 1964. While their work laid the groundwork for future research, the specific isolation of **Tinosporide** was not reported at that time.

The first significant breakthrough in the isolation of a diterpenoid furanolactone, later identified as **Tinosporide**, was reported in 1986 by Hanuman, J.B., Bhatt, R.K., and Sabata, B.K.[1][2]. Their work, published in Phytochemistry, detailed the isolation of this novel compound from the stems of Tinospora cordifolia.

Subsequent research by Swaminathan et al. in 1989 provided the definitive crystal structure of **Tinosporide** using X-ray crystallography, confirming its molecular architecture[3][4]. This study provided crucial data on the stereochemistry of the molecule.

First Isolation: Experimental Protocol

The following protocol is based on the pioneering work of Hanuman, J.B., Bhatt, R.K., and Sabata, B.K. (1986), which represents the first documented isolation of **Tinosporide**[1][2].

Plant Material

Fresh stems of Tinospora cordifolia were collected and authenticated. The stems were shadedried and coarsely powdered.

Extraction

The powdered plant material was subjected to soxhlet extraction with ethanol. The ethanolic extract was then concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude ethanolic extract was partitioned between different organic solvents to separate compounds based on their polarity. The key steps in the fractionation and isolation process are outlined below:



- The crude extract was suspended in water and successively partitioned with petroleum ether, chloroform, and n-butanol.
- The chloroform fraction, which showed the presence of diterpenoid lactones by preliminary thin-layer chromatography (TLC) analysis, was selected for further purification.
- The chloroform fraction was subjected to column chromatography over silica gel.
- The column was eluted with a gradient of petroleum ether and ethyl acetate.
- Fractions were collected and monitored by TLC. Those showing a prominent spot corresponding to **Tinosporide** were combined.
- The combined fractions were further purified by repeated column chromatography and preparative TLC to yield pure, crystalline **Tinosporide**.

Characterization

The isolated compound was characterized using a combination of spectroscopic techniques, including:

- Melting Point Determination: To ascertain the purity of the isolated compound.
- Infrared (IR) Spectroscopy: To identify functional groups such as lactone and hydroxyl groups.
- ¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To determine the proton framework of the molecule.
- ¹³C-Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: To identify the number and types of carbon atoms.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Quantitative Data

The following table summarizes the key quantitative data from the first isolation and subsequent crystallographic analysis of **Tinosporide**.

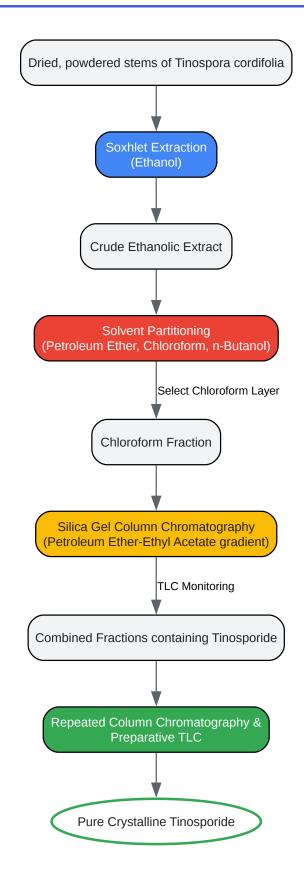


Parameter	Value	Reference
Physical Properties		
Molecular Formula	C20H22O7	[3]
Molecular Weight	374 g/mol	[3]
Melting Point	236-238 °C	[3]
Crystallographic Data (Swaminathan et al., 1989)		
Crystal System	Orthorhombic	[3]
Space Group	P212121	[3]
a	9.191(2) Å	[3]
b	13.823(1) Å	[3]
С	26.956(2) Å	[3]
Volume	3424.5(8) Å ³	[3]
Z	8	[3]

Visualizations

Experimental Workflow for the First Isolation of Tinosporide





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Caption: Workflow for the first isolation of **Tinosporide**.



Conclusion

The discovery and first isolation of **Tinosporide** from Tinospora cordifolia by Hanuman and his colleagues in 1986 was a significant milestone in the phytochemical investigation of this important medicinal plant. Their meticulous extraction and purification protocol, followed by the definitive structural elucidation by Swaminathan et al. in 1989, paved the way for future research into the pharmacological properties and potential therapeutic applications of this complex furanoid-diterpene lactone. This guide provides a foundational understanding of the pioneering work that brought **Tinosporide** to the attention of the scientific community.

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